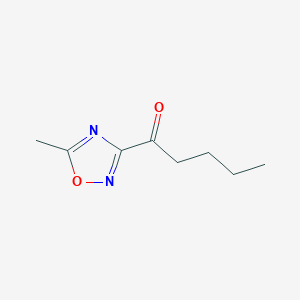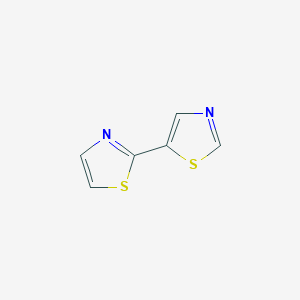
4-(1-Phenylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylethyl)pyridine is an organic compound with the molecular formula C13H13N. It is a derivative of pyridine, where a phenylethyl group is attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with phenylethyl halides under basic conditions. This method typically uses a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Another method involves the use of transition metal catalysts to promote the coupling of pyridine with phenylethyl derivatives. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize this compound with high efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of zeolite catalysts, such as ZSM-5, has also been explored for the gas-phase synthesis of pyridine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenylethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Tetrahydropyridine derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1-Phenylethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved vary depending on the specific biological context and target .
Comparison with Similar Compounds
4-(1-Phenylethyl)pyridine can be compared with other pyridine derivatives, such as:
4-Phenylpyridine: Lacks the ethyl group, leading to different chemical properties and reactivity.
4-Benzylpyridine: Contains a benzyl group instead of a phenylethyl group, affecting its steric and electronic properties.
4-(2-Phenylethyl)pyridine: Has a longer ethyl chain, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(1-phenylethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFRYLCIQYDSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453797 |
Source


|
| Record name | 4-(1-Phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42362-47-0 |
Source


|
| Record name | 4-(1-Phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)
![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)



![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)
![3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)



![2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13871383.png)
